2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone is a complex organic compound that features a unique combination of indole, pyridazinone, and fluorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of the Pyridazinone Ring: The pyridazinone ring is formed by reacting hydrazine with a diketone under reflux conditions.
Coupling Reaction: The final step involves coupling the acetylated indole derivative with the pyridazinone derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may be used as a probe to study the interactions of indole and pyridazinone derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine
The indole and pyridazinone moieties are known to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorophenyl group.
Mechanism of Action
The mechanism of action of 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyridazinone ring can inhibit certain enzymes by binding to their active sites, while the fluorophenyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone: Lacks the fluorine atom, which may affect its biological activity and binding affinity.
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-chlorophenyl)-3(2H)-pyridazinone: Contains a chlorine atom instead of fluorine, which may alter its chemical reactivity and biological properties.
Uniqueness
The presence of the fluorophenyl group in 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially enhancing its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C22H18FN3O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[2-(1-acetyl-2,3-dihydroindol-5-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C22H18FN3O3/c1-14(27)25-11-10-15-12-16(6-8-20(15)25)21(28)13-26-22(29)9-7-19(24-26)17-4-2-3-5-18(17)23/h2-9,12H,10-11,13H2,1H3 |
InChI Key |
RGUMTDPDBIFJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.